N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-[3-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O2S3/c1-16-8-9-18-21(13-16)34-25(27-18)28-23(30)15-33-22-14-29(19-6-3-2-5-17(19)22)11-10-26-24(31)20-7-4-12-32-20/h2-9,12-14H,10-11,15H2,1H3,(H,26,31)(H,27,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMFGEWFAPUGUAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with cyclooxygenases (cox-1, cox-2) enzymes and adenosine A 2A receptor . These targets play a crucial role in inflammation and neurodegenerative disorders respectively .
Mode of Action
Similar compounds have shown inhibitory activity against cox-1 and cox-2 enzymes , and good binding interactions with adenosine A 2A receptor .
Biochemical Pathways
Similar compounds have been found to inhibit the enzymatic activity of cox-1 and cox-2 , which are key enzymes in the prostaglandin synthesis pathway and play a crucial role in inflammation.
Pharmacokinetics
Similar compounds have been found to comply with lipinski’s rule of 5 , which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans.
Result of Action
Similar compounds have shown anti-inflammatory properties and neuroprotective properties .
Biological Activity
N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazole moiety : Known for its diverse biological activities, particularly in anticancer and antimicrobial applications.
- Indole ring : Associated with various pharmacological effects, including anti-inflammatory and analgesic properties.
- Carboxamide group : Often involved in enhancing the solubility and bioavailability of drug candidates.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been observed to inhibit specific enzymes related to cancer progression and neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
- Antioxidant Properties : The presence of thiazole and indole rings contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress.
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways involved in cell proliferation and apoptosis.
Biological Activity Data
The following table summarizes key findings from studies investigating the biological activity of this compound:
| Activity | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A431 cell line | < 10 | |
| Antioxidant | DPPH radical scavenging | 15.5 | |
| AChE Inhibition | SH-SY5Y cells | 0.57 | |
| BuChE Inhibition | SH-SY5Y cells | 0.94 |
Case Studies
- Anticancer Efficacy : In a study involving various cancer cell lines, the compound demonstrated potent cytotoxic effects against A431 cells with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin. This suggests a strong potential for development as an anticancer agent.
- Neuroprotective Effects : Research has indicated that the compound exhibits neuroprotective properties by inhibiting cholinesterases, which are implicated in Alzheimer's disease. The inhibition of AChE and BuChE suggests potential therapeutic applications in neurodegenerative disorders.
- Antioxidant Activity : The compound was evaluated for its ability to scavenge DPPH radicals, showcasing significant antioxidant activity that could contribute to its protective effects against oxidative stress-related diseases.
Comparison with Similar Compounds
Benzothiazole Carboxamide Derivatives
describes compounds like N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g), which shares the benzothiazole-carboxamide backbone but substitutes the indole-thioether group with a thiazolidinone ring. Key differences include:
- Synthetic Yields: Compound 4g was synthesized in 70% yield using ethanol, whereas analogs with bulkier substituents (e.g., 4i with 2-chloro-6-fluorophenyl) showed lower yields (37%), highlighting steric and electronic challenges in synthesis .
- Structural Features : The absence of the indole-thioether system in 4g may reduce interactions with hydrophobic binding pockets compared to the target compound.
Indole-Thiazole Hybrids
discusses N-((5-substituted-2-phenyl-1H-indol-3-yl)methylene)-4,5,6,7-tetrahydro-5,7-dimethylbenzo[d]thiazole-2-amine (4a-c), which combines indole and benzothiazole via a Schiff base linkage. Unlike the target compound’s thioether bridge, this imine bond may confer rigidity but reduce metabolic stability .
Thiophene Carboxamide Derivatives
features N-(2-(2-Methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide, which lacks the benzothiazole-thioether unit. This simplification results in a lower molecular weight (284.38 g/mol vs.
Pyridazine-Based Analogs
describes N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, replacing the indole with a pyridazine ring. The pyridazine’s electron-deficient nature may enhance interactions with polar residues in target proteins compared to the indole’s π-π stacking capability .
Structural and Functional Implications
*Estimated based on analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
